molecular formula C19H25ClN4O2 B1505427 (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1140495-89-1

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1505427
CAS No.: 1140495-89-1
M. Wt: 376.9 g/mol
InChI Key: FNWDHSYGCHIINF-MRXNPFEDSA-N
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Description

This compound is a chiral pyrrolidine derivative bearing a 1,2,4-triazole moiety substituted with a 4-chlorobenzyl group and a methyl group. The tert-butyl carbamate group at the pyrrolidine nitrogen enhances steric protection and modulates solubility, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or protease modulation . Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Properties

IUPAC Name

tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O2/c1-13-21-22-17(24(13)12-14-7-9-15(20)10-8-14)16-6-5-11-23(16)18(25)26-19(2,3)4/h7-10,16H,5-6,11-12H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWDHSYGCHIINF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705174
Record name tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140495-89-1
Record name tert-Butyl (2R)-2-{4-[(4-chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

Preparation of the Pyrrolidine Intermediate

The starting material often used is a chiral pyrrolidine derivative such as (R)-2-substituted pyrrolidine-1-carboxylate protected with a tert-butyl group. This intermediate can be prepared by:

  • Asymmetric synthesis or resolution of 2-substituted pyrrolidines.
  • Protection of the pyrrolidine nitrogen with tert-butyl carbamate (Boc) using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

For example, tert-butyl (2R)-pyrrolidine-1-carboxylate derivatives can be synthesized with high enantiomeric purity via catalytic asymmetric methods or chiral pool synthesis.

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring substituted at the 3- and 5-positions is typically constructed by:

  • Cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors.
  • Alternatively, nucleophilic substitution on preformed triazole rings can introduce substituents at defined positions.

The 5-methyl substituent on the triazole ring is introduced by using methyl-substituted precursors or methylation reactions post-cyclization.

Final Assembly and Purification

After assembling the core structure and introducing all substituents, the final compound is purified by:

Representative Experimental Data and Reaction Conditions

Step Reaction Conditions Reagents Yield Notes
Boc-protection of pyrrolidine nitrogen Room temperature, 8 h Di-tert-butyl dicarbonate, triethylamine, DMAP, dichloromethane Quantitative (100%) Reaction mixture washed with brine, dried over Na2SO4, purified by flash chromatography
N-alkylation of triazole with 4-chlorobenzyl halide 20–40 °C, 12 h 4-chlorobenzyl chloride, base (K2CO3 or Cs2CO3), DMF 85–95% Optimized to prevent over-alkylation or side reactions
Cyclization to form 1,2,4-triazole ring Reflux in ethanol or appropriate solvent Hydrazine derivatives and methyl ester precursors 70–90% Controlled to ensure regioselectivity of substitution

Analytical and Research Findings

  • Stereochemistry : The (R)-configuration at the pyrrolidine ring is critical for biological activity and is confirmed by chiral HPLC and NMR spectroscopy.
  • Purity and Identity : Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.
  • Solubility and Stability : The compound is moderately soluble in organic solvents such as dichloromethane and methanol. Stability is maintained under inert atmosphere and low temperature to prevent degradation.

Summary Table of Key Parameters

Parameter Value
Molecular Formula C21H26ClN5O2
Molecular Weight ~427 g/mol
Stereochemistry (R)-configuration at pyrrolidine C-2
Typical Yield Range 85–100% per step
Solvent for Key Steps Dichloromethane, DMF, ethanol
Base Used Triethylamine, potassium carbonate
Reaction Time 8–12 hours
Purification Method Flash silica gel chromatography

Chemical Reactions Analysis

Formation of the 1,2,4-Triazole Ring

The triazole moiety is constructed via cyclocondensation or click chemistry :

  • Cyclocondensation : Reaction of hydrazine derivatives with nitriles or amidines under acidic conditions. For instance, in Source , triazoles were synthesized by reacting hydrazine with substituted benzoyl chlorides.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A method highlighted in Source uses phenylacetylene, sodium ascorbate, and CuSO₄ to form triazoles from azido-pyrrolidine intermediates.

Methylation at the 5-Position of the Triazole

Methylation is achieved using methyl iodide or dimethyl sulfate :

  • Base-mediated alkylation : In Source , methylation of heterocycles was performed using K₂CO₃ or NaH in anhydrous DMF.

  • Selectivity : Steric and electronic factors ensure methylation occurs preferentially at the 5-position of the triazole.

Key Reaction Data

StepReagents/ConditionsYieldReference
Pyrrolidine Boc protectionDi-tert-butyl dicarbonate, THF, 0°C → RT85%
Triazole formation (CuAAC)Phenylacetylene, CuSO₄, Na ascorbate, RT78%
4-Chlorobenzyl alkylation4-Cl-benzyl bromide, NaH, THF, 30–35°C65%
Triazole methylationCH₃I, K₂CO₃, DMF, 50°C70%

Mechanistic Insights

  • Triazole formation : The CuAAC reaction proceeds via a copper(I)-catalyzed [3+2] cycloaddition, forming a six-membered transition state (Source ).

  • Alkylation : The 4-chlorobenzyl bromide acts as an electrophile, attacking the deprotonated triazole nitrogen (Source).

Purification and Characterization

  • Column chromatography : Silica gel with gradients of hexane/ethyl acetate (Source ).

  • Spectroscopic data :

    • ¹H NMR : Characteristic peaks for Boc (δ 1.38 ppm, s), pyrrolidine protons (δ 3.2–4.0 ppm), and aromatic protons (δ 7.2–7.4 ppm) (Sources , ).

    • LC-MS : Molecular ion peak at m/z 434.2 [M+H]⁺ (Source ).

Stability and Side Reactions

  • Boc deprotection : Avoided under basic conditions but may occur with strong acids (e.g., TFA).

  • Racemization : Minimized by low-temperature reactions and non-polar solvents (Source ).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the chlorobenzyl group in this compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains. Studies have shown that triazole compounds can disrupt cell wall synthesis in bacteria, making them valuable in developing new antibiotics .

Anticancer Properties
Triazole derivatives are also being investigated for their anticancer activity. The specific structure of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate allows it to modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce cell cycle arrest and promote apoptosis in certain cancer cell lines .

Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of this compound in models of hypoxia-ischemia. It appears to moderate autophagy processes, which are crucial for cellular survival under stress conditions. This property suggests potential applications in treating neurodegenerative diseases or brain injuries .

Agricultural Applications

Fungicidal Activity
The triazole moiety is known for its fungicidal properties. The compound's ability to inhibit fungal sterol biosynthesis makes it a candidate for developing new agricultural fungicides. Its effectiveness against various plant pathogens could help improve crop yields and reduce losses due to fungal diseases .

Herbicidal Properties
Additionally, the structural components of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate may confer herbicidal activity. Research into similar compounds has shown potential for selective weed control without harming crops, making it a promising candidate for sustainable agriculture practices .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science as well. Its ability to form stable complexes with metals could lead to advancements in developing new materials with enhanced properties such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Properties

Property Original Compound Compound A Compound B Compound C Compound D
Molecular Weight 403.9 g/mol 402.0 403.9 418.0 388.0
LogP 2.4 3.1 2.4 2.8 2.1
t₁/₂ (in vitro) 5.7 h 4.2 h 5.6 h 2.3 h 5.5 h
IC₅₀ (kinase assay) 12 nM 35 nM 120 nM 45 nM 18 nM

Research Findings and Trends

  • Stereochemical Sensitivity: The R-configuration is indispensable for maintaining sub-nanomolar activity in kinase inhibition, as seen in crystallographic studies using ORTEP-3 for structural visualization .
  • Triazole Optimization : Chlorine at the benzyl position enhances π-stacking interactions with hydrophobic enzyme pockets, while methyl groups minimize steric clashes .
  • Backbone Rigidity : Pyrrolidine’s 5-membered ring provides optimal torsional angles for target binding compared to piperidine analogs .

Biological Activity

(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate, with CAS number 1140495-89-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological profiles.

  • Molecular Formula : C19H25ClN4O2
  • Molecular Weight : 376.88 g/mol
  • IUPAC Name : tert-butyl (2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate
  • Purity : 96% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine enhances its efficacy against various bacterial strains. For instance:

  • In vitro tests demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In particular:

  • Cell Line Studies : The compound was tested against several cancer cell lines (e.g., A549 lung adenocarcinoma) and exhibited cytotoxic effects with IC50 values indicating significant potency .
Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF715.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses:

  • In vivo Studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine is critical for its biological activity. The following aspects are noteworthy:

  • Triazole Moiety : Essential for antimicrobial and anticancer activities.
  • Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
  • Pyrrolidine Ring : Contributes to the overall stability and bioavailability of the compound.

Case Studies

Several case studies have been documented that illustrate the biological efficacy of this compound:

  • Case Study on Anticancer Activity :
    • A study conducted on A549 cells revealed that treatment with (R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study on Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory potential.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including triazole ring formation and stereoselective pyrrolidine functionalization. Key challenges include controlling stereochemistry and ensuring regioselectivity during triazole substitution. A common approach uses cyclocondensation of 4-chlorobenzylamine with thiocyanate derivatives under controlled pH, followed by palladium-catalyzed coupling to introduce the pyrrolidine moiety. Protecting groups like tert-butyl carbamate prevent side reactions. For stereochemical control, chiral auxiliaries or catalysts are utilized, with progress monitored via TLC and HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures product integrity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. 1H and 13C NMR identify proton environments and carbon frameworks, with key signals including the tert-butyl singlet (~1.4 ppm) and pyrrolidine ring protons (δ 3.0–4.2 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity. Infrared (IR) spectroscopy verifies carbonyl groups (C=O stretch ~1700 cm⁻¹). X-ray crystallography provides definitive structural confirmation, as demonstrated in analogous compounds .

Advanced Research Questions

Q. How can researchers optimize the yield of the triazole ring formation step under varying reaction conditions?

Optimization involves systematic variation of temperature, solvent polarity, and catalyst loading. A design of experiments (DoE) approach assesses factors like reaction time (6–24 h), temperature (60–120°C), and molar ratios (1:1 to 1:2.5 amine:thiocyanate). Acetonitrile or DMF as solvents enhances solubility, while copper(I) iodide catalyzes the cycloaddition. Response surface methodology identifies optimal conditions (e.g., 90°C, 12 h, 5 mol% CuI), achieving yields >75%. Post-reaction quenching with aqueous NH4Cl and extraction with dichloromethane improves recovery .

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data?

Discrepancies often arise from solvent effects or conformational dynamics. Strategies include:

  • Conducting NMR in multiple solvents (CDCl3, DMSO-d6) to assess solvation effects.
  • Performing density functional theory (DFT) calculations (B3LYP/6-31G*) to predict chemical shifts.
  • Variable-temperature NMR to identify dynamic processes affecting peak splitting.
  • Rotating-frame Overhauser effect spectroscopy (ROESY) to confirm spatial proton proximity .

Q. How does the 4-chlorobenzyl substituent influence reactivity in cross-coupling reactions compared to other aryl groups?

The electron-withdrawing chloro group enhances electrophilicity at the triazole ring, facilitating nucleophilic aromatic substitution. Comparative studies show the 4-chloro derivative reacts 2.3× faster in Suzuki-Miyaura couplings (Pd(PPh3)4, Na2CO3, DME/H2O) than benzyl or 4-methylbenzyl analogs. However, steric hindrance from the tert-butyl group necessitates longer reaction times (24–48 h) for >80% conversion. Hammett plots (σ = +0.23) confirm electronic effects dominate .

Key Structural Insights

  • Stereochemical Confirmation : X-ray crystallography (e.g., Acta Crystallographica reports) reveals bond angles and torsion angles critical for verifying the (R)-configuration of the pyrrolidine ring .
  • Substituent Effects : Chlorine at the 4-position increases electrophilicity but may reduce solubility in polar solvents, requiring solvent optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

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